
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex molecule with a unique structure that has attracted researchers to explore its properties and potential applications.
Mecanismo De Acción
The mechanism of action of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is not fully understood. However, studies have shown that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific cellular pathways.
Biochemical and Physiological Effects:
The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate has been shown to have several biochemical and physiological effects. The compound has been shown to induce changes in gene expression and protein synthesis in cancer cells. Additionally, the compound has been shown to affect cellular metabolism and energy production in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its potent anticancer activity, which makes it an attractive candidate for cancer research. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling to prevent degradation.
Direcciones Futuras
There are several future directions for research on (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate. One of the significant areas of research is the optimization of the synthesis process to improve yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in other fields. Finally, the compound's pharmacokinetics and toxicity need to be evaluated to assess its potential as a drug candidate.
In conclusion, (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a complex molecule with several potential applications in scientific research. The compound has been extensively studied for its potent anticancer activity and its effects on cellular metabolism and energy production. Further research is needed to optimize the synthesis process, elucidate the mechanism of action, and evaluate the compound's pharmacokinetics and toxicity.
Métodos De Síntesis
The synthesis of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a multi-step process that involves several chemical reactions. The synthesis method involves the reaction of benzofuran, isoxazole, and indole with various reagents to produce the final compound. The synthesis process requires careful optimization of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate has been extensively studied in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to possess potent anticancer activity and has been explored as a potential drug candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c25-21(16-11-23-17-7-3-2-6-15(16)17)22(26)27-12-14-10-20(29-24-14)19-9-13-5-1-4-8-18(13)28-19/h1-11,23H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWWVGMPOUZEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(methylthio)benzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2903330.png)
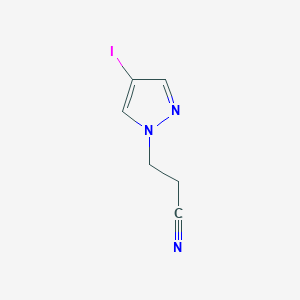
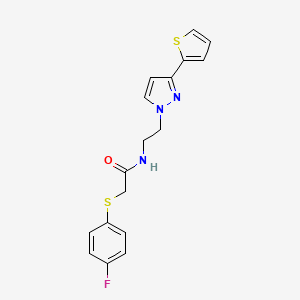
![N-benzyl-N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2903335.png)
![N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2903336.png)

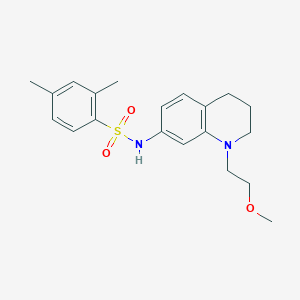
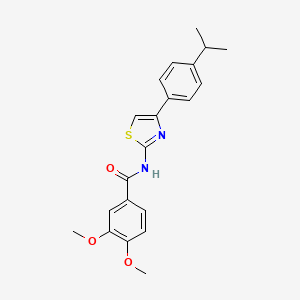
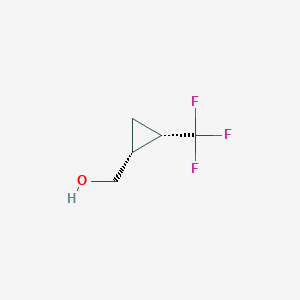
![N-(3,4-difluorophenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2903345.png)
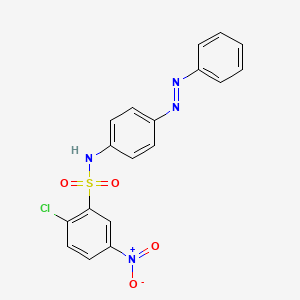
![7-Fluoro-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2903348.png)
![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2903352.png)
